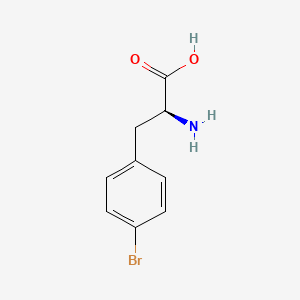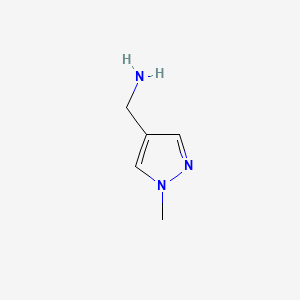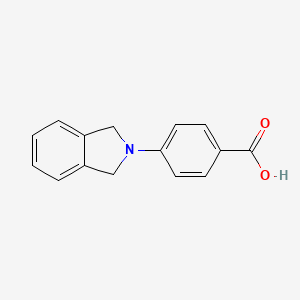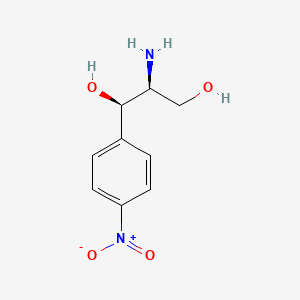
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a fluorinated heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can influence the biological activity of these molecules by affecting their lipophilicity and electronic properties.
Synthesis Analysis
The synthesis of fluorinated 1,3,4-oxadiazoles, such as 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine, can be achieved through various methods. One approach involves photochemical synthesis, where irradiation of precursor compounds in the presence of nitrogen nucleophiles leads to the formation of the desired oxadiazoles . Another method includes a linear strategy where key intermediates are cyclized and then treated with amines to yield the final amine derivatives . Additionally, a generalized synthesis starting from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon has been developed, which involves aroylation or alkanoylation followed by thermally-induced ring-degenerate equilibration and final acid hydrolysis .
Molecular Structure Analysis
The molecular structure of fluorinated 1,3,4-oxadiazoles is characterized by the presence of a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom. The fluorine atom on the phenyl ring contributes to the unique electronic properties of these molecules. X-ray crystallography has been used to confirm the structures of related compounds and provides insight into the crystal packing of these heterocycles .
Chemical Reactions Analysis
Fluorinated 1,3,4-oxadiazoles undergo various chemical reactions, including solid-state acetylation, which is an anisotropic reaction leading to different products formed on different crystal facets . The reactivity of these compounds is influenced by the ambident nature of the oxadiazole ring, which allows for multiple reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine and related compounds are influenced by the presence of the fluorine atom and the oxadiazole ring. These properties include lipophilicity, electronic characteristics, and reactivity, which are important for their biological activity and potential applications. The compounds exhibit a range of biological activities, including anticancer, antibacterial, antioxidant, and anti-TB activities .
Wissenschaftliche Forschungsanwendungen
Potassium-Competitive Acid Blocker (P-CAB)
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound is used in the development of a novel pyrrole derivative, known as TAK-438, which acts as a Potassium-Competitive Acid Blocker (P-CAB) . P-CABs are a new class of drugs used for the treatment of acid-related diseases.
- Methods of Application : The compound is synthesized into pyrrole derivatives, focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
- Results or Outcomes : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
Synthesis of Chiral Selective Tert-butyl{5-[(4-Cyanophenyl)(Hydroxy)Methyl]-2-Fluorophenyl}Carbamate
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
- Methods of Application : Ketoreductases from different sources were screened for reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
- Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .
Production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound is used in the production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate, also known as Bonoprazan fumarate . This is a potassium ion-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases .
- Methods of Application : The compound is synthesized through a series of reactions including formylation, deprotection, and sulfonylation .
- Results or Outcomes : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
Synthesis of Vonoprazan Fumarate
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of Vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity . It is used in the study of acid-related diseases .
- Methods of Application : The compound is synthesized using 2-(2-fluorobenzoyl)malononitrile as raw material .
- Results or Outcomes : Vonoprazan fumarate treats gastric ulcers, duodenal ulcers, reflux esophagitis, etc .
Production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound is used in the production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate, also known as Bonoprazan fumarate . This is a potassium ion-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases .
- Methods of Application : The compound is synthesized through a series of reactions including formylation, deprotection, and sulfonylation .
- Results or Outcomes : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used in the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde . It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity . It is used in the study of acid-related diseases .
- Methods of Application : The compound is synthesized using 2-(2-fluorobenzoyl)malononitrile as raw material .
- Results or Outcomes : Vonoprazan fumarate treats gastric ulcers, duodenal ulcers, reflux esophagitis, etc .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHJJYLHTLIBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350627 | |
| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
312272-59-6 | |
| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



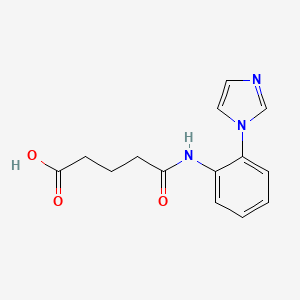
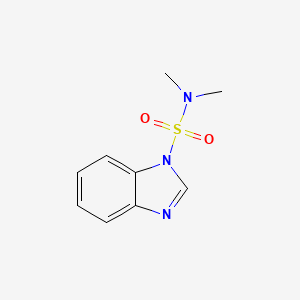
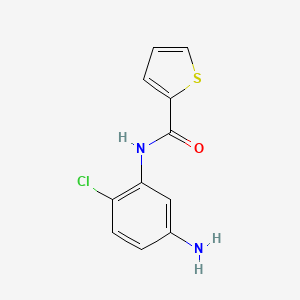
![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)



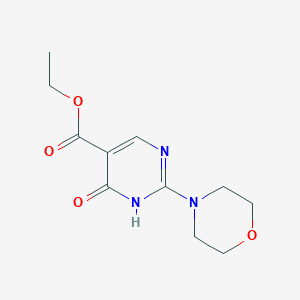
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)
